![molecular formula C30H60O4 B14240929 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 337961-22-5](/img/structure/B14240929.png)
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. The structure of this compound includes two dodecyloxy groups attached to a propan-2-yl backbone, making it a complex and unique molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane typically involves the reaction of 1,3-bis(dodecyloxy)propan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Propenyloxy)methyl]oxirane: Similar in structure but with a propenyloxy group instead of dodecyloxy groups.
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: Contains similar functional groups but differs in the backbone structure.
Uniqueness
2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane is unique due to its specific arrangement of dodecyloxy groups and the presence of the oxirane ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
337961-22-5 |
|---|---|
Molecular Formula |
C30H60O4 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
2-(1,3-didodecoxypropan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C30H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-29(33-27-30-28-34-30)26-32-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI Key |
HRBLIUWTAOOJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(COCCCCCCCCCCCC)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
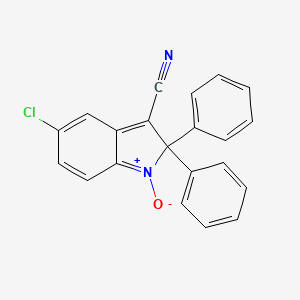
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
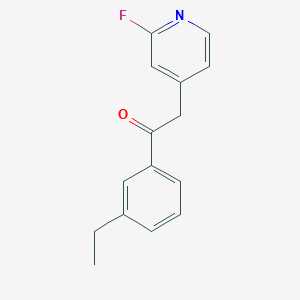
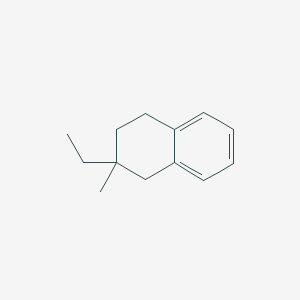
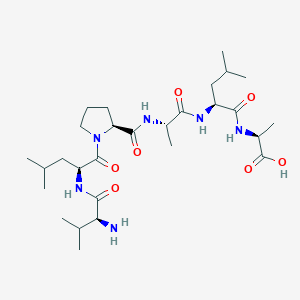
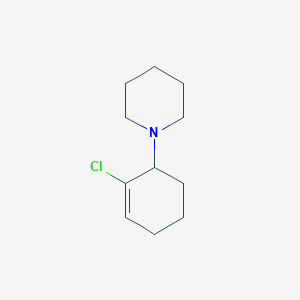
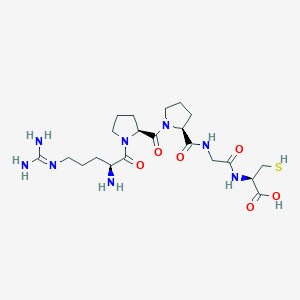
![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
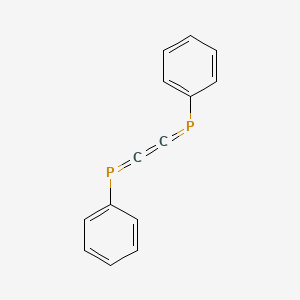
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
